molecular formula C12H11N3O B1678901 N'-phenylisonicotinohydrazide CAS No. 91396-88-2

N'-phenylisonicotinohydrazide

Cat. No.: B1678901
CAS No.: 91396-88-2
M. Wt: 213.23 g/mol
InChI Key: HUDWXDLBWRHCKO-UHFFFAOYSA-N
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Future Directions

While specific future directions for “N’-phenylisonicotinohydrazide” were not found in the search results, the field of chemistry continues to explore and develop new compounds for various applications .

Biochemical Analysis

Biochemical Properties

PluriSln 1 is a selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for lipid metabolism. By inhibiting SCD1, PluriSln 1 disrupts the biosynthesis of oleic acid, a monounsaturated fatty acid, leading to the accumulation of saturated fatty acids . This inhibition induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis in human pluripotent stem cells (hPSCs) . The compound interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism, highlighting its role in biochemical reactions.

Cellular Effects

PluriSln 1 has profound effects on cellular processes, particularly in human pluripotent stem cells. It selectively eliminates undifferentiated hPSCs by inducing ER stress and apoptosis while sparing differentiated cells . This selective elimination is crucial for preventing teratoma formation in stem cell therapies . Additionally, PluriSln 1 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and disrupting lipid homeostasis .

Molecular Mechanism

The molecular mechanism of PluriSln 1 involves its binding to and inhibition of SCD1, leading to the disruption of oleic acid biosynthesis . This inhibition results in the accumulation of saturated fatty acids, which induces ER stress and activates the unfolded protein response (UPR) . The UPR attenuates protein synthesis and promotes apoptosis in undifferentiated hPSCs . PluriSln 1’s ability to selectively target SCD1 and induce apoptosis in hPSCs underscores its potential as a therapeutic agent in stem cell research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PluriSln 1 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against SCD1 . Short-term exposure to PluriSln 1 induces rapid apoptosis in undifferentiated hPSCs, while long-term exposure can lead to sustained ER stress and prolonged inhibition of protein synthesis . These temporal effects highlight the importance of optimizing exposure duration to achieve desired outcomes in experimental settings .

Dosage Effects in Animal Models

In animal models, the effects of PluriSln 1 vary with different dosages. At low doses, PluriSln 1 effectively eliminates undifferentiated hPSCs without causing significant toxicity . At higher doses, the compound can induce adverse effects, including increased apoptosis and potential toxicity to non-target cells . These dosage-dependent effects underscore the need for careful dose optimization to balance efficacy and safety in preclinical studies .

Metabolic Pathways

PluriSln 1 is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to altered metabolic flux and changes in metabolite levels . This disruption affects various cellular processes, including membrane fluidity, signaling pathways, and energy homeostasis . The interaction of PluriSln 1 with enzymes and cofactors in these pathways highlights its role in modulating lipid metabolism .

Transport and Distribution

Within cells and tissues, PluriSln 1 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to induce ER stress and apoptosis in hPSCs suggests that it accumulates in the ER, where it exerts its inhibitory effects on SCD1 . Understanding the transport and distribution of PluriSln 1 is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

PluriSln 1 primarily localizes to the endoplasmic reticulum (ER) within cells, where it inhibits SCD1 and induces ER stress . The compound’s subcellular localization is critical for its activity, as the ER is the site of lipid biosynthesis and protein folding . By targeting the ER, PluriSln 1 effectively disrupts lipid metabolism and induces apoptosis in undifferentiated hPSCs . This localization underscores the importance of subcellular targeting in the compound’s mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PluriSln 1 involves the reaction of 4-pyridinecarboxylic acid with 2-phenylhydrazine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified to achieve a purity of ≥99% .

Industrial Production Methods

Industrial production of PluriSln 1 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored at +4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PluriSln 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PluriSln 1 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Properties

IUPAC Name

N'-phenylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWXDLBWRHCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279924
Record name PluriSln 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91396-88-2
Record name 91396-88-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PluriSln 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PluriSIn 1
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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